molecular formula C18H15NO9 B4541001 2-methoxyethyl 2-methyl-5-[(5-nitro-2-furoyl)oxy]-1-benzofuran-3-carboxylate CAS No. 6241-25-4

2-methoxyethyl 2-methyl-5-[(5-nitro-2-furoyl)oxy]-1-benzofuran-3-carboxylate

Cat. No. B4541001
CAS RN: 6241-25-4
M. Wt: 389.3 g/mol
InChI Key: JDOYIWNAIMIGAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-methoxyethyl 2-methyl-5-[(5-nitro-2-furoyl)oxy]-1-benzofuran-3-carboxylate” is a complex organic molecule. It contains several functional groups, including a methoxyethyl group, a methyl group, a nitro group, a furoyl group, a benzofuran group, and a carboxylate group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzofuran and furoyl groups suggest that the compound may have aromatic properties, while the presence of a nitro group could introduce significant reactivity .


Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the exact chemical reactions this compound might undergo. The nitro group is typically quite reactive and could undergo reduction reactions. The carboxylate group might participate in esterification or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like nitro and carboxylate could make the compound more soluble in polar solvents .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Nitration Reactions: The nitro group in this compound makes it an interesting substrate for nitration reactions. Researchers study its reactivity with concentrated nitric acid and sulfuric acid to produce substituted nitrophenols .

Benzofuran Derivatives: Chemists explore the synthesis of benzofuran derivatives using this compound as a starting material. By modifying the benzofuran ring or the ester group, they can create diverse analogs with varying properties.

Pharmacokinetics and Metabolism

ADME Properties: Scientists assess its absorption, distribution, metabolism, and excretion (ADME) properties. These insights guide drug development and safety evaluations.

Future Directions

The future directions for research on this compound would depend on its potential applications. These could be in various fields, such as medicinal chemistry, materials science, or synthetic chemistry, depending on the compound’s properties .

properties

IUPAC Name

2-methoxyethyl 2-methyl-5-(5-nitrofuran-2-carbonyl)oxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO9/c1-10-16(18(21)25-8-7-24-2)12-9-11(3-4-13(12)26-10)27-17(20)14-5-6-15(28-14)19(22)23/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOYIWNAIMIGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=C(O3)[N+](=O)[O-])C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364517
Record name 2-Methoxyethyl 2-methyl-5-[(5-nitrofuran-2-carbonyl)oxy]-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyethyl 2-methyl-5-((5-nitrofuran-2-carbonyl)oxy)benzofuran-3-carboxylate

CAS RN

6241-25-4
Record name 2-Methoxyethyl 2-methyl-5-[(5-nitrofuran-2-carbonyl)oxy]-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxyethyl 2-methyl-5-[(5-nitro-2-furoyl)oxy]-1-benzofuran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
2-methoxyethyl 2-methyl-5-[(5-nitro-2-furoyl)oxy]-1-benzofuran-3-carboxylate
Reactant of Route 3
Reactant of Route 3
2-methoxyethyl 2-methyl-5-[(5-nitro-2-furoyl)oxy]-1-benzofuran-3-carboxylate
Reactant of Route 4
Reactant of Route 4
2-methoxyethyl 2-methyl-5-[(5-nitro-2-furoyl)oxy]-1-benzofuran-3-carboxylate
Reactant of Route 5
Reactant of Route 5
2-methoxyethyl 2-methyl-5-[(5-nitro-2-furoyl)oxy]-1-benzofuran-3-carboxylate
Reactant of Route 6
Reactant of Route 6
2-methoxyethyl 2-methyl-5-[(5-nitro-2-furoyl)oxy]-1-benzofuran-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.